molecular formula C11H9NO2S B14871480 5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde

5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde

Cat. No.: B14871480
M. Wt: 219.26 g/mol
InChI Key: XHGWECABPBFSMX-UHFFFAOYSA-N
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Description

5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a methylthio group attached to the phenyl ring and an aldehyde group attached to the isoxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde typically involves the reaction of 4-(methylthio)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process .

Chemical Reactions Analysis

Types of Reactions

5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, contributing to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-(Methylthio)phenyl)isoxazole-3-carbaldehyde is unique due to the presence of the methylthio group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical studies .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1,2-oxazole-3-carbaldehyde

InChI

InChI=1S/C11H9NO2S/c1-15-10-4-2-8(3-5-10)11-6-9(7-13)12-14-11/h2-7H,1H3

InChI Key

XHGWECABPBFSMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NO2)C=O

Origin of Product

United States

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